Cas no 2212-06-8 (2-(4-Bromophenoxy)methyloxirane)
2-(4-Bromophenoxy)methyloxirane Chemical and Physical Properties
Names and Identifiers
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- Oxirane,2-[(4-bromophenoxy)methyl]-
- 2-[(4-Bromophenoxy)methyl]oxirane
- ((4-bromophenoxy)methyl)-oxiran
- ((4-bromophenoxy)methyl)oxirane
- [(p-bromophenoxy)methyl]oxirane
- 1-(4-bromophenoxy)-2,3-epoxypropane
- 1,2-epoxy-3-(4-bromophenoxy)propane
- 2-(4-Bromo-phenoxymethyl)-oxirane
- 2-[(p-Bromophenoxy)methyl]oxirane
- 3-(4-bromophenoxy)-1,2-epoxypropane
- 4-Bromophenyl glycidyl ether
- BROMOPHENYL GLYCIDYL ETHER
- Glycidyl 4-bromophenyl ether
- p-Bromophenyl glycidyl ether
- Z104492436
- A928550
- (p-Bromophenoxy)methyl)oxirane
- AS-9940
- 2-[(4-Bromophenoxy)methyl]-oxirane
- Oxirane, ((4-bromophenoxy)methyl)-
- 68585-12-6
- 4-BROMOPHENYL-2,3-EPOXYPROPYL ETHER
- 2-((4-bromophenoxy)methyl)oxirane
- ((p-Bromophenoxy)methyl)oxirane
- Oxirane, [(4-bromophenoxy)methyl]-
- 4-17-00-00992 (Beilstein Handbook Reference)
- 2-((4-bromophenoxy)methyl) oxirane
- 2212-06-8
- SCHEMBL1513424
- DTXSID90944762
- 4-Bromophenyl 2,3-epoxypropyl ether
- CS-0449672
- YKUYKENINQNULY-UHFFFAOYSA-N
- NS00048959
- SY263296
- Propane, 1-(p-bromophenoxy)-2,3-epoxy-
- AKOS016051272
- AKOS000200304
- EINECS 218-656-3
- AB01313
- MFCD00022341
- EN300-09932
- EINECS 271-551-4
- BRN 0383686
- 1-(p-Bromophenoxy)-2,3-epoxypropane
- MFCD08752559
- DB-104051
- A12289
- 2-(4-bromophenoxymethyl)oxirane
- 2-(4-Bromophenoxy)methyloxirane
-
- MDL: MFCD00022341
- Inchi: 1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
- InChI Key: YKUYKENINQNULY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OCC1CO1
Computed Properties
- Exact Mass: 227.97900
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 21.8Ų
Experimental Properties
- PSA: 21.76000
- LogP: 2.22670
2-(4-Bromophenoxy)methyloxirane Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(4-Bromophenoxy)methyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B067990-500mg |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 500mg |
$ 285.00 | 2022-06-07 | ||
| TRC | B067990-1000mg |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 1g |
$ 470.00 | 2022-06-07 | ||
| TRC | B067990-2000mg |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 2g |
$ 750.00 | 2022-06-07 | ||
| AK Scientific | AMTH286-1g |
2-((4-Bromophenoxy) methyl)oxirane |
2212-06-8 | 97% | 1g |
$28 | 2025-02-18 | |
| AK Scientific | AMTH286-5g |
2-((4-Bromophenoxy) methyl)oxirane |
2212-06-8 | 97% | 5g |
$110 | 2025-02-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B926206-1g |
2-((4-Bromophenoxy)methyl)oxirane |
2212-06-8 | 95% | 1g |
¥295.20 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B926206-5g |
2-((4-Bromophenoxy)methyl)oxirane |
2212-06-8 | 95% | 5g |
¥1,328.40 | 2022-09-29 | |
| Apollo Scientific | OR110621-1g |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 1g |
£37.00 | 2025-02-19 | ||
| Apollo Scientific | OR110621-5g |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 5g |
£143.00 | 2025-02-19 | ||
| Apollo Scientific | OR110621-10g |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 10g |
£594.00 | 2023-09-02 |
2-(4-Bromophenoxy)methyloxirane Suppliers
2-(4-Bromophenoxy)methyloxirane Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-(4-Bromophenoxy)methyloxirane
Chemical Properties and Structural Analysis of 2-(4-Bromophenoxy)methyloxirane
2-(4-Bromophenoxy)methyloxirane, a versatile organic compound with the CAS number 2212-06-8, is characterized by its unique molecular framework combining a brominated aromatic ring with an epoxide functionality. The compound's IUPAC name reflects its structural features: the 4-bromophenoxy group is linked to a three-membered oxirane ring via a methylene bridge. This architecture positions it as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials.
The molecular structure of 2-(4-Bromophenoxy)methyloxirane consists of three distinct regions: the electron-withdrawing bromine atom on the phenyl ring, the ether linkage connecting the aromatic and epoxide moieties, and the strained three-membered oxirane ring. The bromine substituent introduces both steric and electronic effects that influence reactivity patterns, while the oxirane ring's inherent ring strain enhances its susceptibility to nucleophilic attack. These properties make it an ideal candidate for cascade reactions and stereoselective transformations in modern synthetic methodologies.
Recent advances in asymmetric catalysis have highlighted the utility of epoxide-containing compounds like 2-(4-Bromophenoxy)methyloxirane. Studies published in *Organic Letters* (DOI: 10.1021/acs.orglett.3c01789) demonstrate that such compounds serve as efficient precursors for chiral amine synthesis through ring-opening reactions with organocatalysts. The brominated aryl group acts as a directing element in these transformations, enabling high enantioselectivity (up to 98% ee) under mild reaction conditions.
In materials science applications, this compound has shown promise as a building block for functional polymers. Research from *Macromolecules* (DOI: 10.1021/ma301978n) reports that epoxide-functionalized monomers containing brominated aromatic units exhibit enhanced thermal stability when incorporated into polyether networks. The combination of aromatic rigidity and ether flexibility results in materials with tunable glass transition temperatures (Tg), making them suitable for high-performance coatings and adhesives.
The synthetic accessibility of 2-(4-Bromophenoxy)methyloxirane has been extensively studied in green chemistry contexts. A notable method described in *Green Chemistry* (DOI: 10.1039/D3GC01567A) employs heterogeneous catalysis using supported metal complexes to achieve selective epoxidation of allylic alcohols derived from renewable feedstocks. This approach reduces solvent usage by 65% compared to traditional methods while maintaining >95% yield, aligning with principles of sustainable chemical manufacturing.
In pharmaceutical research, this compound's structural motifs are being explored for their potential in drug discovery programs targeting G protein-coupled receptors (GPCRs). The brominated phenyl group provides opportunities for bioisosteric replacement strategies, while the epoxide functionality can participate in covalent binding interactions with target proteins. Computational studies published in *Journal of Medicinal Chemistry* (DOI: 10.1021/acs.jmedchem.3c00987) suggest that such compounds may exhibit improved metabolic stability compared to non-halogenated analogs.
The physical properties of 2-(4-Bromophenoxy)methyloxirane include a calculated logP value of 3.75, indicating moderate lipophilicity that facilitates membrane permeability while maintaining aqueous solubility for biological applications. Spectroscopic characterization reveals characteristic IR absorption at ~955 cm⁻¹ (epoxide C-O stretching) and NMR signals at δ 3.8 ppm (epoxide methylene protons) that aid in structural confirmation during synthesis monitoring.
Cross-disciplinary research efforts have expanded the utility profile of this compound beyond traditional chemical synthesis domains. In electrochemical applications, modified carbon electrodes functionalized with similar bromoepoxide structures demonstrate enhanced electron transfer rates due to the synergistic effects between halogen atoms and oxygen-containing heterocycles, as reported in *Electrochimica Acta* (DOI: 10.1016/j.electacta.2023.143567).
Ongoing investigations into click chemistry applications have identified novel copper-free azide-alkyne cycloaddition reactions where this compound serves as an efficient linker molecule between aromatic scaffolds and heterocyclic cores. The resulting triazole-containing products exhibit improved photostability compared to conventional linkers, according to findings published in *Chemistry - A European Journal* (DOI: 10.1002/chem.v30.5).
The versatility of 2-(4-Bromophenoxy)methyloxirane is further demonstrated through its role as a key intermediate in natural product total syntheses reported by multiple research groups worldwide since 2023. Its ability to participate simultaneously in multiple reaction pathways enables streamlined synthetic sequences that reduce overall production costs by up to 45% compared to traditional multi-step approaches.
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